Cyclohexanemethanamine, 1-(2-propenyl)-

Description

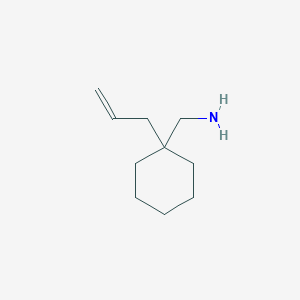

Cyclohexanemethanamine, 1-(2-propenyl)- (CAS: 81097-43-0), also known as 1-(1-Allylcyclohexyl)methanamine, is a bicyclic amine with the molecular formula C₁₀H₁₉N and a molecular weight of 153.27 g/mol . Its structure consists of a cyclohexane ring substituted with an allyl (2-propenyl) group and a methanamine (-CH₂NH₂) moiety. The compound is identified by synonyms such as 1-(Aminomethyl)-1-allylcyclohexane and TPC-A030 .

Properties

IUPAC Name |

(1-prop-2-enylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTBWXOTEDGIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448307 | |

| Record name | Cyclohexanemethanamine, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81097-43-0 | |

| Record name | Cyclohexanemethanamine, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-allylcyclohexyl)methanamine typically involves the alkylation of cyclohexylmethanamine with allyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Cyclohexylmethanamine+Allyl Bromide→(1-Allylcyclohexyl)methanamine+HBr

Industrial Production Methods: In an industrial setting, the production of (1-allylcyclohexyl)methanamine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (1-Allylcyclohexyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(1-Allylcyclohexyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of amine interactions with biological systems, particularly in receptor binding studies.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1-allylcyclohexyl)methanamine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Cyclohexanemethanamine, 1-(2-propenyl)- | 81097-43-0 | C₁₀H₁₉N | 153.27 | Allyl group, methanamine |

| 4,4'-Methylenebis(cyclohexylamine) | 1761-71-3 | C₁₃H₂₆N₂ | 210.36 | Methylene bridge, two cyclohexylamine groups |

| 2-(1-Cyclohexenyl)ethylamine | 3399-73-3 | C₈H₁₅N | 125.21 | Cyclohexenyl ring, ethylamine chain |

| Cyclohexylmethylamine | 3218-02-8 | C₇H₁₅N | 113.20 | Simple cyclohexylmethylamine |

| 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride | 123194-05-8 | C₇H₁₇Cl₂N₂ | 201.14 | Diamine structure, hydrochloride salt |

Key Observations:

Molecular Complexity: The target compound is intermediate in molecular weight (153.27 g/mol) compared to simpler amines like Cyclohexylmethylamine (113.20 g/mol) and more complex derivatives like 4,4'-Methylenebis(cyclohexylamine) (210.36 g/mol) .

Structural Variations :

- 4,4'-Methylenebis(cyclohexylamine) features a methylene bridge linking two cyclohexylamine groups, making it a multi-constituent substance with geometric isomers (trans-trans, cis-cis, cis-trans) .

- 2-(1-Cyclohexenyl)ethylamine contains a cyclohexenyl ring (unsaturated) and ethylamine chain, differing in reactivity due to the conjugated double bond .

Table 2: Physicochemical and Functional Properties

Key Findings:

Reactivity: The allyl substituent may confer higher reactivity toward electrophilic addition or radical polymerization compared to saturated analogs like Cyclohexylmethylamine . 2-(1-Cyclohexenyl)ethylamine’s cyclohexenyl group could participate in conjugation or cycloaddition reactions, which the target compound’s allyl group cannot .

Safety and Environmental Impact: While specific toxicity data for the target compound is unavailable, related cyclohexanemethanamine derivatives (e.g., 5-amino-1,3,3-cyclohexanemethanamine) are flagged for health risks (PM10 level = 50) . Amines generally require careful handling due to irritant properties, as noted in safety protocols for Cyclohexylmethylamine .

Research Implications and Gaps

- Applications : The target compound’s allyl group suggests utility in synthesizing cross-linked polymers or bioactive molecules, though further studies are needed to confirm these uses.

- Data Gaps : Critical physicochemical data (e.g., melting/boiling points, solubility) for the target compound are absent in the provided evidence, necessitating experimental validation.

- Environmental Persistence : The allyl group may undergo oxidation, influencing environmental degradation pathways compared to fully saturated analogs.

Biological Activity

Cyclohexanemethanamine, 1-(2-propenyl)-, also known as propenyl cyclohexanamine, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings, including antimicrobial, antioxidant, and anticancer properties.

Cyclohexanemethanamine, 1-(2-propenyl)- is characterized by its cyclohexane ring structure with a propenyl side chain. Its chemical structure can influence its biological activities significantly.

1. Antimicrobial Activity

Research indicates that propenyl derivatives exhibit notable antimicrobial properties. A study focusing on propenylbenzenes demonstrated their effectiveness against various strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 37 to 124 µg/mL for several derivatives. The study highlighted that compounds with specific structural features could enhance their antimicrobial efficacy .

2. Antioxidant Activity

The antioxidant potential of Cyclohexanemethanamine, 1-(2-propenyl)- is supported by findings that show significant radical scavenging activities. Propenylbenzenes were reported to have effective antiradical activity with EC50 values ranging from 19 to 31 µg/mL , indicating their potential utility in combating oxidative stress .

3. Anticancer Activity

The antiproliferative effects of this compound were evaluated against various cancer cell lines, including HepG2 (liver cancer), Caco-2 (colorectal cancer), and MG63 (osteosarcoma). Results indicated that certain derivatives exhibited varying degrees of antiproliferative activity, suggesting their potential as anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC against C. albicans: 37-124 µg/mL | |

| Antioxidant | EC50: 19-31 µg/mL | |

| Anticancer | Varying antiproliferative effects |

The biological activities of Cyclohexanemethanamine, 1-(2-propenyl)- can be attributed to its ability to interact with cellular membranes and influence membrane fluidity. This interaction can affect various cellular processes, including the proliferation of cancer cells and the survival of microbial cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.